

A Technical Guide to 2-Hydrazinylethanol (2-Hydroxyethylhydrazine)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Hydroxyethylhydrazine

Cat. No.: B031387

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-hydrazinylethanol, a bifunctional organic compound of significant interest in pharmaceutical and agrochemical research and development. This document details its chemical and physical properties, outlines established synthesis protocols, and explores its diverse applications. Particular emphasis is placed on its role as a versatile chemical intermediate and its biological activities. All quantitative data are presented in tabular format for clarity and comparative analysis. Detailed experimental methodologies and visual representations of relevant pathways and workflows are included to support advanced research and application.

Introduction

2-Hydrazinylethanol, systematically named 2-hydrazinylethanol according to IUPAC nomenclature, is an organic compound featuring both a hydrazine and a primary alcohol functional group.^{[1][2][3]} This unique structure imparts bifunctionality, making it a valuable building block in organic synthesis. It is a clear, colorless, and oily liquid at room temperature.^{[4][5]} First synthesized in the mid-20th century, 2-hydrazinylethanol has found applications as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.^[6] It is also utilized as a plant growth regulator, particularly for inducing flowering in pineapples, and as a component in some industrial formulations.^{[5][7][8]}

Physicochemical Properties

A summary of the key physical and chemical properties of 2-hydrazinylethanol is provided in Table 1. This data is essential for its handling, storage, and application in experimental settings.

Table 1: Physicochemical Properties of 2-Hydrazinylethanol

Property	Value	References
IUPAC Name	2-hydrazinylethanol	[1] [3] [9]
CAS Number	109-84-2	[4] [6]
Molecular Formula	C ₂ H ₈ N ₂ O	[1] [10]
Molecular Weight	76.10 g/mol	[1] [10]
Appearance	Clear colorless oily liquid	[4] [5]
Melting Point	-70 °C (lit.)	[1] [4] [5] [11]
Boiling Point	155-160 °C at 32 mm Hg (lit.)	[1] [4] [5] [11]
Density	1.123 g/mL at 25 °C (lit.)	[4] [5] [11]
Refractive Index	n _{20/D} 1.493 (lit.)	[4] [5] [11]
Flash Point	165 °F (74 °C)	[1] [4] [5]
Water Solubility	Soluble	[4] [5] [6]
Synonyms	2-Hydroxyethylhydrazine, (2-Hydroxyethyl)hydrazine, HEH, 2-Hydrazinoethanol	[1] [2] [8]

Synthesis of 2-Hydrazinylethanol

The primary industrial synthesis of 2-hydrazinylethanol involves the reaction of ethylene oxide with hydrazine hydrate.[\[6\]](#)[\[10\]](#) Several variations of this method exist, with adjustments in reaction conditions to optimize yield and purity.

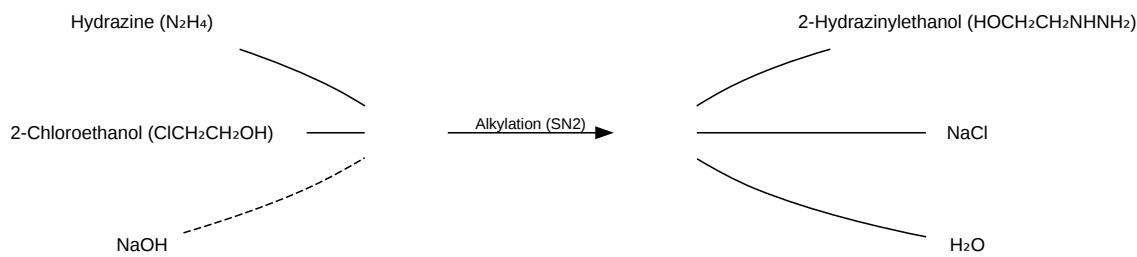
General Experimental Protocol: Reaction of Ethylene Oxide with Hydrazine Hydrate

This protocol is a generalized procedure based on common synthesis methods.[\[4\]](#)[\[10\]](#)[\[12\]](#)

Materials:

- Hydrazine hydrate (e.g., 80% solution in water)
- Ethylene oxide
- Nitrogen gas (for inert atmosphere)
- Reaction vessel equipped with a stirrer, thermometer, gas inlet, and addition funnel (or gas dispersion tube).

Procedure:


- The reaction vessel is charged with hydrazine hydrate.
- The system is flushed with nitrogen to establish an inert atmosphere.
- The hydrazine hydrate is heated to a temperature between 30°C and 100°C.[\[4\]](#)[\[10\]](#)
- Ethylene oxide is gradually added to the heated hydrazine hydrate solution while maintaining the reaction temperature, typically between 30°C and 70°C.[\[4\]](#)[\[10\]](#) The molar ratio of hydrazine hydrate to ethylene oxide is generally kept high (e.g., 8:1) to favor the formation of the monosubstituted product and minimize the formation of di- and tri-substituted byproducts.[\[10\]](#)
- After the addition of ethylene oxide is complete, the reaction mixture is typically stirred for an additional period to ensure complete reaction.
- The crude product is then purified, usually by distillation under reduced pressure, to remove excess water and unreacted hydrazine hydrate.[\[6\]](#)[\[10\]](#)

Yields: Yields for this reaction are reported to be as high as 98%.[\[10\]](#)

Synthesis via Alkylation with 2-Chloroethanol

An alternative synthesis route involves the alkylation of hydrazine with 2-chloroethanol, often in the presence of a strong base like sodium hydroxide.[13]

Reaction Scheme:

[Click to download full resolution via product page](#)

Caption: Synthesis of 2-Hydrazinylethanol via Alkylation.

Applications in Research and Development Intermediate in Pharmaceutical Synthesis

2-Hydrazinylethanol is a key intermediate in the synthesis of various heterocyclic compounds, which are core structures in many active pharmaceutical ingredients (APIs).[6][7] Its bifunctional nature allows for the construction of complex molecular architectures. For instance, it is used in the preparation of pyrazole derivatives, which have shown neuroprotective properties.[14] Specifically, it is a reagent in the preparation of dichlorophenoxyethyl-substituted pyrazolones, which act as neuroprotectors against cytotoxicity from protein aggregation of mutant superoxide dismutase 1, a factor in Amyotrophic Lateral Sclerosis (ALS). [7][14]

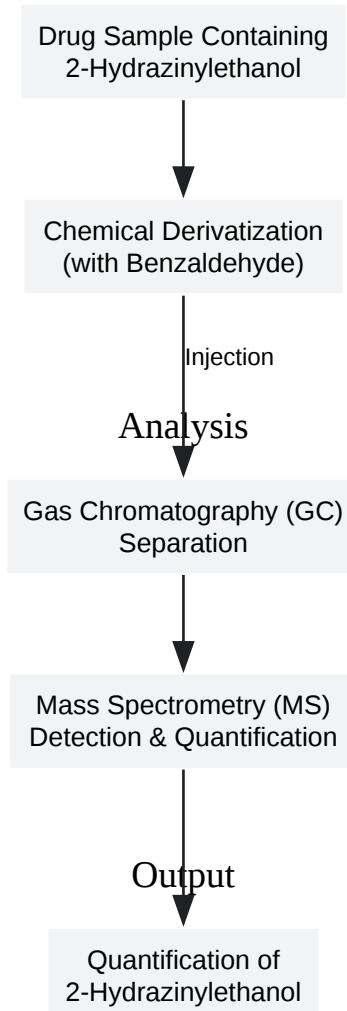
Agrochemical Applications

In the agrochemical industry, 2-hydrazinylethanol is utilized as a plant growth regulator.[5][7][8] It is particularly effective as a flowering inducer for pineapples.[5][7]

Biological Activity: Inhibition of Phospholipid Methylation

Research in yeast (*Saccharomyces cerevisiae*) has demonstrated that 2-hydrazinylethanol is a potent and highly specific inhibitor of the phosphatidylethanolamine (PE) methylation pathway. [4] This pathway is crucial for the synthesis of phosphatidylcholine (PC). The inhibition of this pathway by 2-hydrazinylethanol leads to a cessation of cell growth, which can be rescued by the addition of choline to the culture medium.[4]

Caption: Inhibition of PE Methylation Pathway by 2-Hydrazinylethanol.


Analytical Methodologies

The detection and quantification of 2-hydrazinylethanol, especially as a potential genotoxic impurity in pharmaceutical products, is critical.[15] A sensitive gas chromatography-mass spectrometry (GC-MS) method has been developed for this purpose.[15]

GC-MS Analysis Workflow

The analytical workflow involves a chemical derivatization step to enhance the volatility and thermal stability of 2-hydrazinylethanol, making it amenable to GC-MS analysis.[15]

Sample Preparation

[Click to download full resolution via product page](#)

Caption: GC-MS Workflow for 2-Hydrizinylethanol Analysis.

Safety and Handling

2-Hydrizinylethanol is considered a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a respirator with a suitable filter.^{[11][16]} It is toxic by inhalation, in contact with skin, and if swallowed.^[16] It is also irritating to the eyes, respiratory system, and skin.^[16] Store in a

cool, dry, dark, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[5][16]

Conclusion

2-Hydrazinylethanol is a versatile chemical with significant applications in both academic research and industrial development. Its unique bifunctional structure makes it an invaluable intermediate for the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical sectors. A thorough understanding of its properties, synthesis, and handling is crucial for its effective and safe utilization. Further research into its biological activities and applications is likely to uncover new opportunities for this important compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. 2-Hydrazinoethanol [webbook.nist.gov]
- 3. 2-Hydrazinoethanol | C2H8N2O | CID 8017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Hydroxyethylhydrazine | 109-84-2 [chemicalbook.com]
- 5. lookchem.com [lookchem.com]
- 6. Page loading... [wap.guidechem.com]
- 7. nbinno.com [nbino.com]
- 8. jssunton.com [jssunton.com]
- 9. (2-Hydroxyethyl)hydrazine | Fisher Scientific [fishersci.ca]
- 10. 2-Hydroxyethylhydrazine synthesis - chemicalbook [chemicalbook.com]
- 11. 2-羟乙基肼 ≥95% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 12. US2660607A - Process of making 2-hydroxyethylhydrazine - Google Patents [patents.google.com]

- 13. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 14. pharmaffiliates.com [pharmaffiliates.com]
- 15. GC-MS method for 2-hydroxyethyl hydrazine via chemical derivatization. [wisdomlib.org]
- 16. datasheets.scbt.com [datasheets.scbt.com]
- To cite this document: BenchChem. [A Technical Guide to 2-Hydrazinylethanol (2-Hydroxyethylhydrazine)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b031387#iupac-name-for-2-hydroxyethylhydrazine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com